molecular formula C9H7N3O3 B1316719 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 96139-73-0

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1316719
CAS RN: 96139-73-0
M. Wt: 205.17 g/mol
InChI Key: TXQMNSSQLHWDLB-UHFFFAOYSA-N
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Description

4-Nitrophenol, a compound structurally similar to “4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one”, is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity . The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .

Scientific Research Applications

  • Chemical Synthesis and Rearrangements:

    • Synthesis processes involving 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one and its derivatives often lead to the formation of complex structures like imidazo[1,2-a]pyridines and indoles, as observed in the reaction of substituted phenylaminoisoxazol-5(2H)-ones with triethylamine. Such transformations showcase the compound's utility in creating diversified chemical structures (Khalafy, Azimi, 2002; 2014).
  • Structural and Electrochemical Analysis:

    • Structural studies reveal that compounds containing the 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one framework have distinct spatial arrangements, with planar fragments and tilted dihedral angles, indicating versatile intermolecular interactions and crystal formations. Such detailed insights are crucial for understanding the compound's behavior in different chemical environments (Wagner, Kubicki, 2007; Rodrigues et al., 2007).
    • Electrochemical studies, such as the reduction of nitro groups in specific derivatives, provide insights into the compound's electron-transfer characteristics and its interaction with other molecules, like cationic surfactants. These studies are crucial for applications in fields like material science and sensor technology (Datta et al., 2016).
  • Molecular Engineering and Material Science:

    • The compound and its derivatives are pivotal in synthesizing complex molecular structures like imidazo[1,5-a]quinoxalin-4-one, which have significant implications in medicinal chemistry and drug development. This showcases the compound's role in the creation of biologically active molecules and potential therapeutics (Chen et al., 2004).
    • In material science, derivatives of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one are explored as corrosion inhibitors and precursors for nano-particle synthesis, indicating their broad applicability in industrial and technological sectors (Singh et al., 2017; Padhy et al., 2010).

Safety And Hazards

The safety data sheet for 4-nitrophenol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, is harmful in contact with skin or if inhaled .

Future Directions

The field of nanotechnology, which includes the study and application of nanostructured materials in reactions involving compounds like 4-nitrophenol, is expanding rapidly . Future research will likely continue to explore the unique properties of nano-materials and their applications in various fields .

properties

IUPAC Name

4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQMNSSQLHWDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569261
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

96139-73-0
Record name 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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